characterization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
characterization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
An In-Depth Technical Guide to the Characterization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Introduction
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Me-THC) is a heterocyclic compound belonging to the tetrahydrocarbazole family. This structural motif is a cornerstone in medicinal chemistry and materials science, serving as the core scaffold for numerous natural alkaloids and synthetic molecules with significant biological activity.[1][2] The development of compounds based on the tetrahydrocarbazole framework is of increasing importance, with applications ranging from anti-inflammatory and antiviral agents to selective acetylcholinesterase inhibitors for potential Alzheimer's disease therapies.[3][4]
Given its role as a critical synthetic intermediate, the unambiguous characterization of 6-Me-THC is paramount for any research or development professional. Purity, structural integrity, and solid-state conformation directly influence biological activity, reaction outcomes, and material properties. This guide provides a comprehensive, in-depth overview of the essential analytical workflows for the synthesis, purification, and definitive structural , grounded in established scientific principles and methodologies.
Section 1: Synthesis and Purification
The most direct and widely adopted method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis, a robust reaction involving the acid-catalyzed cyclization of an arylhydrazone.[5] This process is valued for its reliability and the accessibility of its starting materials.
The causality behind this choice of synthesis rests on the mechanism itself: the reaction proceeds via a reliable[6][6]-sigmatropic rearrangement of the key phenylhydrazone intermediate, which is formed in situ from p-tolylhydrazine and cyclohexanone.[5] The subsequent loss of ammonia drives the reaction towards the stable, aromatic indole core. Proper purification following the synthesis is a critical, non-negotiable step to remove unreacted starting materials, catalysts, and reaction byproducts, ensuring that subsequent characterization data is representative of the target compound alone.
Experimental Protocol: Synthesis via Fischer Indolization
This protocol is adapted from established procedures for synthesizing tetrahydrocarbazoles.[5][7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents).
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Solvent and Catalyst: Add a suitable solvent, such as absolute ethanol or glacial acetic acid. Introduce the acid catalyst (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid). The use of an ionic liquid like [bmim(BF4)] in methanol has also been reported as an efficient medium.[7]
-
Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up: After completion, cool the mixture to room temperature. If using a mineral acid, neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
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Extraction: Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude solid product.[7]
Experimental Protocol: Purification by Recrystallization
Recrystallization is a self-validating purification technique; the formation of a well-ordered crystal lattice inherently excludes impurities. The choice of solvent is critical for achieving high purity and yield.
-
Solvent Selection: Identify a suitable solvent or solvent system in which 6-Me-THC is sparingly soluble at room temperature but highly soluble when heated. Ethanol or a mixture of methylene chloride and petroleum ether are effective choices for similar carbazole derivatives.[4][6]
-
Dissolution: Dissolve the crude 6-Me-THC product in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
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Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities and dry the product under vacuum. The purity can be confirmed by melting point analysis and TLC.
Section 2: Spectroscopic Elucidation
A combination of spectroscopic techniques is required to build an incontrovertible structural proof of the synthesized molecule. Each method provides a unique piece of the structural puzzle, and together they form a cohesive and self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most definitive technique for mapping the carbon-hydrogen framework of an organic molecule. It provides precise information about the chemical environment, connectivity, and quantity of the protons (¹H NMR) and carbon atoms (¹³C NMR) in the structure.
Predicted ¹H and ¹³C NMR Data for 6-Me-THC:
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |
| ¹H NMR | N-H | ~7.5 - 8.5 | Broad Singlet | 1H | The indole N-H proton is typically deshielded and often exhibits broadening due to quadrupole coupling and exchange. |
| Aromatic H (H5, H7, H8) | ~6.9 - 7.3 | Multiplets/Doublets | 3H | Protons on the substituted benzene ring. Their specific shifts and coupling patterns depend on the electronic effect of the methyl group. | |
| Aliphatic CH₂ (H1, H4) | ~2.6 - 2.8 | Multiplets | 4H | These protons are adjacent to the double bond and the aromatic ring, leading to a downfield shift compared to other aliphatic protons. | |
| Aliphatic CH₂ (H2, H3) | ~1.8 - 2.0 | Multiplets | 4H | Protons in the middle of the saturated ring, exhibiting complex coupling with neighboring protons. | |
| Methyl CH₃ | ~2.3 - 2.4 | Singlet | 3H | The protons of the methyl group attached to the aromatic ring will appear as a sharp singlet. | |
| ¹³C NMR | Aromatic C (quaternary) | ~135 - 138 | - | - | Carbons at the fusion points of the rings and the carbon bearing the methyl group. |
| Aromatic C (CH) | ~110 - 128 | - | - | Aromatic carbons bearing a hydrogen atom. | |
| Aliphatic C (C1, C4) | ~22 - 25 | - | - | Aliphatic carbons in the saturated ring. | |
| Aliphatic C (C2, C3) | ~20 - 23 | - | - | Aliphatic carbons in the saturated ring. | |
| Methyl C | ~21 | - | - | The carbon of the methyl group. |
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental confirmation of its identity. The fragmentation pattern observed offers corroborating evidence for the proposed structure, as the molecule breaks apart in predictable ways based on bond strengths and the stability of the resulting fragments.
Expected Mass Spectrometry Data for 6-Me-THC:
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₃H₁₅N | - |
| Exact Mass | 185.1204 | The theoretical mass for high-resolution mass spectrometry (HRMS). |
| Molecular Ion (M⁺) | m/z 185 | The primary peak corresponding to the intact molecule. This confirms the molecular weight. For comparison, the parent tetrahydrocarbazole shows a molecular ion peak at m/z 172.[7] |
| Key Fragments | m/z 170 ([M-CH₃]⁺) | Loss of the methyl group is a common fragmentation pathway for toluene-like structures. |
| m/z 156 | Potential fragmentation within the saturated ring system. |
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds, serving as a molecular fingerprint.
Expected IR Absorption Bands for 6-Me-THC:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1350-1250 | C-N Stretch | Aromatic Amine |
Section 3: Crystallographic Analysis
Rationale: Single Crystal X-ray Diffraction (SCXRD) is the gold standard for structural determination.[8] It provides an unambiguous, three-dimensional map of atomic positions in the solid state, confirming not only the molecular connectivity but also revealing subtle conformational details, bond lengths, and bond angles.[9][10] This level of detail is crucial for understanding structure-activity relationships and for drug development, where molecular shape governs biological interactions.
Experimental Protocol: Single Crystal Growth
-
Purity: Start with highly purified 6-Me-THC (purity > 99%), as impurities inhibit crystal growth.
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap containing small perforations to allow the solvent to evaporate very slowly over several days or weeks in a vibration-free environment.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the solution using a spatula or forceps.
Data Interpretation: An Exemplar from a Derivative
While crystallographic data for 6-Me-THC itself is not publicly available, the structure of the closely related derivative, 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione , provides an excellent model for the type of data and structural insights that would be obtained.[1][6]
The analysis of this derivative confirms the core tetrahydrocarbazole framework and reveals key conformational features.[6] The cyclohexene ring, for instance, was found to adopt an envelope conformation .[1][6] Furthermore, the crystal packing is stabilized by intermolecular N—H···S hydrogen bonds, which form distinct ring motifs within the crystal lattice.[6] A similar analysis of 6-Me-THC would be expected to show N—H···π or other weak intermolecular interactions that dictate its solid-state packing.
Crystallographic Data for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione: [6]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃NS |
| Molecular Weight | 215.31 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.0846 Å, b = 9.5287 Å, c = 9.6384 Å |
| α = 115.009°, β = 104.901°, γ = 98.074° | |
| Volume (V) | 546.28 ų |
| Z (Molecules/unit cell) | 2 |
| Key Structural Feature | The dihedral angle between the benzene and fused pyrrole ring is 0.71°. |
| Conformation | The cyclohexene ring adopts an envelope form. |
| Intermolecular Interactions | N—H···S hydrogen bonds lead to the formation of centrosymmetric aggregates. |
Conclusion
The comprehensive requires a multi-technique approach that is both systematic and self-validating. The process begins with a robust synthesis, typically the Fischer indole synthesis, followed by rigorous purification to ensure sample integrity. Spectroscopic methods, including ¹H and ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, work in concert to confirm the molecular formula and atom connectivity. Finally, Single Crystal X-ray Diffraction provides the ultimate proof of structure, revealing the precise three-dimensional arrangement and solid-state conformation. For any researcher, scientist, or drug development professional working with this important molecular scaffold, adherence to these rigorous characterization principles is essential for producing reliable, reproducible, and high-impact scientific results.
References
-
Kumar, A., Akanksha, & Kumar, S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. Available at: [Link]
-
Archana, R., Prabakaran, K., Rajendra Prasad, K. J., Thiruvalluvar, A., & Butcher, R. J. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1642. Available at: [Link]
-
Archana, R., Prabakaran, K., Rajendra Prasad, K. J., Thiruvalluvar, A., & Butcher, R. J. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E, E67(7), o1642. Available at: [Link]
-
Sekar, M., Velmurugan, R., Chandramohan, A., Ramesh, P., & Ponnuswamy, M. N. (2011). 2-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3270. Available at: [Link]
-
Chaudhari, A. D., & Bobade, V. D. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. Available at: [Link]
-
Kaur, H., Singh, S., & Kumar, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 83(1), 10-21. Available at: [Link]
-
Chemyx. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Retrieved January 25, 2026, from [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. wjarr.com [wjarr.com]
- 6. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. mdpi.com [mdpi.com]
- 10. rigaku.com [rigaku.com]
